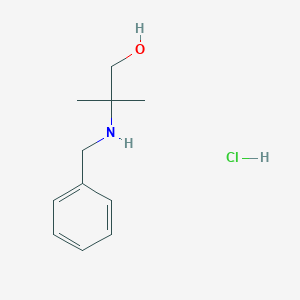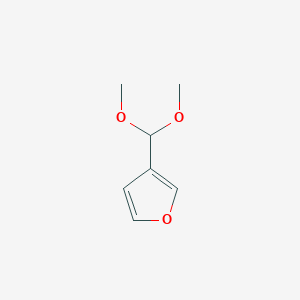
3-Furaldehyde dimethyl acetal
Übersicht
Beschreibung
3-Furaldehyde dimethyl acetal, also known as 3-(dimethoxymethyl)furan, is an organic compound derived from furan. It is characterized by the presence of a furan ring substituted with a dimethyl acetal group. This compound is of significant interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical processes.
Wirkmechanismus
Target of Action
3-Furaldehyde dimethyl acetal, also known as an acetal, primarily targets aldehydes and ketones in organic synthesis . The compound acts as a protective group, introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity .
Mode of Action
The compound interacts with its targets through a process known as acetalization. This process involves the reaction of aldehydes and ketones with alcohols, which proceeds smoothly in the presence of a small amount of acid . This interaction results in the formation of acetals or ketals, which are stable and lack reactivity in neutral to strongly basic environments .
Biochemical Pathways
The acetalization and ketalization of aldehydes and ketones with alcohols proceed smoothly in the presence of 0.1 mol % acid, without removing water . This process affects a broad substrate scope, including various aldehydes, ketones, acid-sensitive substrates, and diols . The formation of acetals/ketals is one of the most useful methods for the protection of aldehydes/ketones, which are extensively encountered in organic synthesis .
Pharmacokinetics
The compound’s stability in neutral to strongly basic environments suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the formation of acetals or ketals from aldehydes and ketones . These acetals/ketals are highly stable and lack reactivity, making them useful as protective groups in organic synthesis . They are also highly unstable because of the reversible reactions to the hemiacetals/hemiketals and the starting carbonyls .
Action Environment
The action of this compound is influenced by the presence of acid and the removal of water. The process of acetalization and ketalization proceeds smoothly in the presence of 0.1 mol % acid, without removing water . The reaction can occur over a wide range of temperatures, from -60 to 50 degrees Celsius . The environmental friendliness and simple work-up procedure make this process advantageous .
Biochemische Analyse
Biochemical Properties
3-Furaldehyde dimethyl acetal participates in biochemical reactions, particularly in the formation of acetals . This process involves the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst . The compound interacts with various enzymes and proteins during these reactions, influencing their activity and function .
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to participate in the hydrogenation of furfural, an important biomass derivative .
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps . First, the carbonyl group is protonated, followed by a nucleophilic attack by the alcohol. This leads to the formation of a hemiacetal, which is then protonated. Water is removed, and another nucleophilic attack by the alcohol occurs, leading to the formation of the acetal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound exhibits stability and can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during these processes . The compound can also influence metabolic flux and metabolite levels, although specific details about these interactions are currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several factors. It can interact with transporters or binding proteins, influencing its localization or accumulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Furaldehyde dimethyl acetal can be synthesized through the acetalization of 3-furaldehyde with methanol in the presence of an acid catalyst. Commonly used catalysts include Brønsted acids such as hydrochloric acid or sulfuric acid, and Lewis acids like boron trifluoride. The reaction typically proceeds under mild conditions, with the removal of water to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nanoporous aluminosilicate catalysts, which enhance the reaction efficiency and yield. These catalysts facilitate the transacetalization process, allowing for the large-scale production of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Furaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-furaldehyde or further to furan-3-carboxylic acid.
Reduction: Reduction reactions can convert the acetal to the corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the dimethyl acetal group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include 3-furaldehyde, furan-3-carboxylic acid, and various substituted furans, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Furaldehyde dimethyl acetal has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furaldehyde dimethyl acetal: Similar in structure but with the acetal group at the 2-position of the furan ring.
5-Hydroxymethylfurfural dimethyl acetal: Contains a hydroxymethyl group in addition to the acetal group.
Uniqueness
3-Furaldehyde dimethyl acetal is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. This makes it particularly useful in selective organic transformations and as a building block in complex molecule synthesis .
Eigenschaften
IUPAC Name |
3-(dimethoxymethyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-8-7(9-2)6-3-4-10-5-6/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUETZVIRNLYYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=COC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


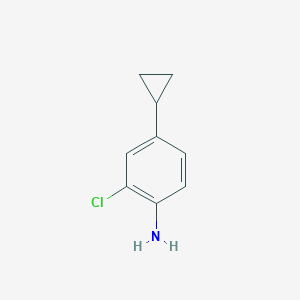
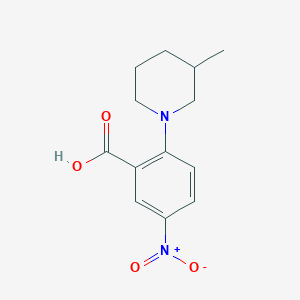
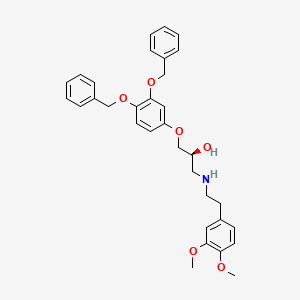
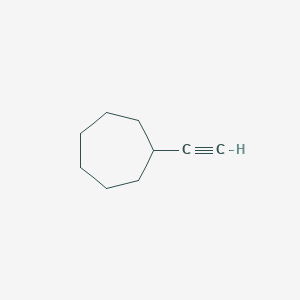
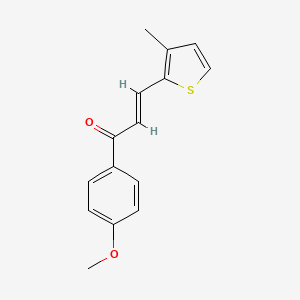

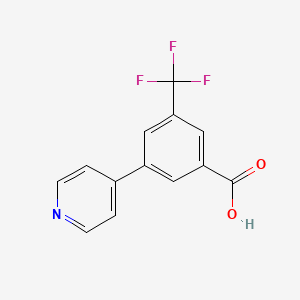
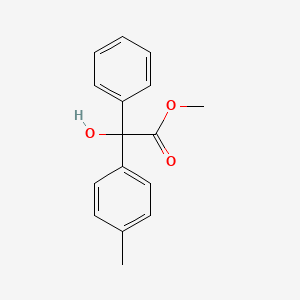
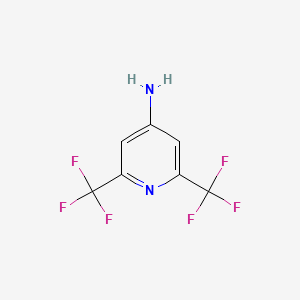
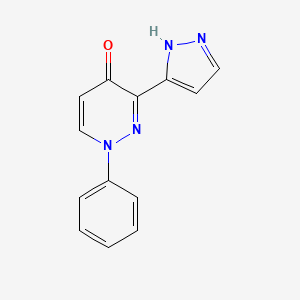
![1-[(Butylamino)methyl]naphthalen-2-ol](/img/structure/B3154786.png)
![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)
